- Chemoenzymatic Route for the Synthesis of (S)-Moprolol, a Potential β-BlockerChirality, 2016, 28(4), 313-318,
Cas no 93-14-1 (Guaifenesin)

Guaifenesin structure
Nombre del producto:Guaifenesin
Número CAS:93-14-1
MF:C10H14O4
Megavatios:198.215763568878
MDL:MFCD00016873
CID:34689
PubChem ID:3516
Guaifenesin Propiedades químicas y físicas
Nombre e identificación
-
- 3-(2-Methoxyphenoxy)-1,2-propanediol
- Guaifenesin
- Guaiphenesin (FDA)
- Diethyl pyrrol-1-yl malonate
- guaiacol glyceryl ether
- glycerol guaiacolate
- Guaiacol Glycerol Ether
- rac Guaifenesin
- 3-(o-Methoxyphenoxy)-1,2-Propanediol
- Dilyn
- G 87
- gge
- Glyceryl guaiacolate
- guaiacol
- Guaifensin
- guaiphenesin
- Guaiphenesine
- Gvaja
- my301
- Resil
- Resyl
- guaifenesin iMpurity
- Methphenoxydiol
- Aeronesin
- Breonesin
- Bronchol
- Aresol
- Propanosedyl
- Guaiphesin
- Flartussin
- Cortussin
- Guaiamar
- Guaiacuran
- Calmipan
- Myocaine
- Guaianesin
- Guaiacurane
- Myoscain
- Dorassin
- Reduton
- Myocain
- Hytuss
- Gaiamar
- Creson
- Glycerin guaiacolate
- Metossipropandiolo
- Methoxypropanediol
- Glyceryl guaiacol
- 3-(2-methoxyphenoxy)propane-1,2-diol
- Metfenossidiolo
- Tenntuss
- Reorganin
- Neuroton
- Myorelax
- 1,2-Propanediol, 3-(o-methoxyphenoxy)- (6CI, 8CI)
- 3-(2-Methoxyphenoxy)-1,2-propanediol (ACI)
- 1,2-Dihydroxy-3-(2-methoxyphenoxy)propane
- 2-G
- Actifed C
- Amonidren
- Colrex Expectorant
- Equicol
- Giafen
- Glycerol α-(2-methoxyphenyl) ether
- Glycerol α-(o-methoxyphenyl)ether
- Glycerol α-guaiacyl ether
- Glyceryl guaiacol ether
- Glyceryl guaiacolate ether
- Glyceryl guaiacyl ether
- Glycerylguaiacol
- Glycodex
- Glycotuss
- Guaiacol glycerin ether
- Guaiacyl glyceryl ether
- Guaifenesine
- Guajacuran
- Guanar
- Guayanesin
- Hustosil
- MeSH ID: D006140
- Miocurin
- Mucinex
- Muskurelax
- My 301
-
- MDL: MFCD00016873
- Renchi: 1S/C10H14O4/c1-13-9-4-2-3-5-10(9)14-7-8(12)6-11/h2-5,8,11-12H,6-7H2,1H3
- Clave inchi: HSRJKNPTNIJEKV-UHFFFAOYSA-N
- Sonrisas: OCC(COC1C(OC)=CC=CC=1)O
- Brn: 2049375
Atributos calculados
- Calidad precisa: 198.089209g/mol
- Carga superficial: 0
- XLogP3: 1.4
- Recuento de donantes vinculados al hidrógeno: 2
- Recuento de receptores de enlace de hidrógeno: 4
- Cuenta de enlace giratorio: 5
- Masa isotópica única: 198.089209g/mol
- Masa isotópica única: 198.089209g/mol
- Superficie del Polo topológico: 58.9Ų
- Recuento de átomos pesados: 14
- Complejidad: 151
- Recuento atómico isotópico: 0
- Recuento del Centro estereoscópico atómico definido: 0
- Recuento de centros estereoscópicos atómicos indefinidos: 1
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Recuento de unidades de unión covalente: 1
- Carga superficial: 0
- Recuento de constructos de variantes mutuas: nothing
- Peso molecular: 198.22
Propiedades experimentales
- Olor: SLIGHT CHARACTERISTIC ODOR
- Stability Shelf Life: Stable in light and heat.
- Taste: Slightly bitter aromatic taste
- Color / forma: Powder
- Denso: 1.1825 (rough estimate)
- Punto de fusión: 80.0 to 84.0 deg-C
- Punto de ebullición: 215 ºC (19 mmHg)
- Punto de inflamación: 215°C/19mm
- índice de refracción: 1.5550 (estimate)
- Disolución: 50g/l (experimental)
- Coeficiente de distribución del agua: 5 g/100 mL (25 ºC)
- PSA: 58.92000
- Logp: 0.42720
- Olor: SLIGHT CHARACTERISTIC ODOR
- Disolución: Soluble in ethanol, ether and benzene, slightly soluble in petroleum ether, insoluble in water.
- Presión de vapor: 1.52X10-6 mm Hg at 25 °C (est)
- Merck: 4555
- FEMA: 2723
Guaifenesin Información de Seguridad
-
Símbolo:
- Promover:warning
- Palabra de señal:Warning
- Instrucciones de peligro: H302
- Declaración de advertencia: P301+P312+P330
- Número de transporte de mercancías peligrosas:NONH for all modes of transport
- Wgk Alemania:1
- Código de categoría de peligro: 22-36/37/38
- Instrucciones de Seguridad: S26-S36
- Rtecs:TY8400000
-
Señalización de mercancías peligrosas:
- TSCA:Yes
- Términos de riesgo:R22; R36/37/38
- Condiciones de almacenamiento:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month
Guaifenesin Datos Aduaneros
- Código HS:2909499000
- Datos Aduaneros:
China Customs Code:
2909499000Overview:
2909499000 Other ether alcohols and their halogenation\sulfonation\Nitrosative or nitrosative derivatives. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2909499000. ether-alcohols and their halogenated, sulphonated, nitrated or nitrosated derivatives. VAT:17.0%. Tax rebate rate:9.0%. . MFN tariff:5.5%. General tariff:30.0%
Guaifenesin PrecioMás >>
Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
---|---|---|---|---|---|---|---|---|
abcr | AB117741-1 kg |
3-(2-Methoxyphenoxy)-1,2-propanediol, 98%; . |
93-14-1 | 98% | 1kg |
€300.60 | 2022-09-01 | |
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | G0159-25G |
Guaiacol Glycerol Ether |
93-14-1 | >98.0%(E)(HPLC) | 25g |
¥255.00 | 2024-04-15 | |
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R009331-25g |
Guaifenesin |
93-14-1 | 98% | 25g |
¥35 | 2024-05-20 | |
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci4386-10mg |
Guaifensin |
93-14-1 | 98% | 10mg |
¥592.00 | 2023-09-10 | |
LKT Labs | G8101-100 g |
Guaifenesin |
93-14-1 | ≥98% | 100g |
$105.30 | 2023-07-11 | |
Enamine | EN300-25998675-50.0g |
3-(2-methoxyphenoxy)propane-1,2-diol |
93-14-1 | 95% | 50.0g |
$45.0 | 2024-06-18 | |
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | G5627-500G |
Guaifenesin |
93-14-1 | 500g |
¥1682.46 | 2023-11-09 | ||
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | G129215-500g |
Guaifenesin |
93-14-1 | ≥98% | 500g |
¥473.90 | 2023-09-02 | |
TRC | G810500-25g |
rac Guaifenesin |
93-14-1 | 25g |
$ 316.00 | 2023-09-07 | ||
ChemFaces | CFN90974-20mg |
Guaifenesin |
93-14-1 | >=98% | 20mg |
$40 | 2021-07-22 |
Guaifenesin Métodos de producción
Synthetic Routes 1
Synthetic Routes 2
Synthetic Routes 3
Condiciones de reacción
1.1 Catalysts: Potassium hydroxide Solvents: Methanol ; 338 K
1.2 Reagents: Hydrochloric acid Solvents: Water
1.2 Reagents: Hydrochloric acid Solvents: Water
Referencia
- Glycerol as a source of designer solvents: physicochemical properties of low melting mixtures containing glycerol ethers and ammonium saltsPhysical Chemistry Chemical Physics, 2017, 19(41), 28302-28312,
Synthetic Routes 4
Condiciones de reacción
1.1 Reagents: Diethyl carbonate Catalysts: Potassium carbonate ; rt; rt → 110 °C; 8 h, 105 - 110 °C
Referencia
- One-pot synthesis of aryloxypropanediols from glycerol: towards valuable chemicals from renewable sourcesGreen Chemistry, 2013, 15(3), 625-628,
Synthetic Routes 5
Condiciones de reacción
1.1 Reagents: Sodium Solvents: Ethanol ; rt
1.2 rt; 30 min, rt
1.3 rt; 4 h, reflux; overnight, rt
1.2 rt; 30 min, rt
1.3 rt; 4 h, reflux; overnight, rt
Referencia
- N-Acyl-2-substituted-1,3-thiazolidines, a new class of non-narcotic antitussive agents: studies leading to the discovery of ethyl 2-[(2-methoxyphenoxy)methyl]-β-oxothiazolidine-3-propanoateJournal of Medicinal Chemistry, 1995, 38(3), 508-25,
Synthetic Routes 6
Synthetic Routes 7
Condiciones de reacción
1.1 Reagents: Potassium carbonate , Tetrabutylammonium bromide Catalysts: Palladium chloride Solvents: Water ; 15 min, 60 °C
1.2 5 h, 60 °C
1.2 5 h, 60 °C
Referencia
- A green process for synthesis of β-hydroxy aryl ethers in presence of transition metal nanoparticles, India, , ,
Synthetic Routes 8
Condiciones de reacción
1.1 Reagents: Sodium hydroxide Solvents: Ethanol , Water ; 30 min, reflux
1.2 Solvents: Ethanol ; 30 min, reflux; 8 h, reflux
1.2 Solvents: Ethanol ; 30 min, reflux; 8 h, reflux
Referencia
- Solid state properties and effective resolution procedure for guaifenesin, 3-(2-methoxyphenoxy)-1,2-propanediolTetrahedron: Asymmetry, 2006, 17(21), 3015-3020,
Synthetic Routes 9
Condiciones de reacción
1.1 Reagents: Triphenylphosphine , Diisopropyl azodicarboxylate Solvents: Tetrahydrofuran ; rt; rt → 60 °C; 12 h, 60 °C
1.2 Reagents: Hydrochloric acid ; 4 h, 80 °C; cooled
1.3 Reagents: Sodium hydroxide Solvents: Water ; pH 7, cooled
1.2 Reagents: Hydrochloric acid ; 4 h, 80 °C; cooled
1.3 Reagents: Sodium hydroxide Solvents: Water ; pH 7, cooled
Referencia
- New method for synthesis of guaiacol glyceryl ether from isopropylidene glycerol and guaiacol, China, , ,
Synthetic Routes 10
Condiciones de reacción
1.1 Reagents: Ozone Solvents: Diethyl ether ; -116 °C
1.2 Reagents: Bromo(1-methylethyl)magnesium Solvents: Diethyl ether ; 20 min, -116 °C
1.3 Reagents: Ammonium chloride Solvents: Water ; -116 °C
1.4 Reagents: Dimethyl sulfide ; -116 °C → rt
1.2 Reagents: Bromo(1-methylethyl)magnesium Solvents: Diethyl ether ; 20 min, -116 °C
1.3 Reagents: Ammonium chloride Solvents: Water ; -116 °C
1.4 Reagents: Dimethyl sulfide ; -116 °C → rt
Referencia
- Capturing primary ozonides for a syn-dihydroxylation of olefinsNature Chemistry, 2023, 15(9), 1262-1266,
Synthetic Routes 11
Condiciones de reacción
1.1 Catalysts: Carbon Solvents: 1,4-Dioxane ; 4 h, 80 °C
Referencia
- An Eco-Friendly and Switchable Carbon-Based Catalyst for Protection-Deprotection of Vicinal DiolsChemCatChem, 2023, 15(12),,
Synthetic Routes 12
Condiciones de reacción
1.1 Reagents: Cesium carbonate , Cesium formate Catalysts: Butanethiol , 3,5-Bis(1,1-dimethylethyl)[1,1′-biphenyl]-4-ol Solvents: Dimethylformamide ; 10 h, rt
Referencia
- Deprotection of benzyl-derived groups via photochemically mesolytic cleavage of C-N and C-O bondsChem, 2023, 9(2), 511-522,
Synthetic Routes 13
Synthetic Routes 14
Condiciones de reacción
1.1 Reagents: Sodium hydroxide Solvents: Water ; 30 - 45 min, 30 °C
1.2 10 - 12 h, 25 - 35 °C
1.3 Reagents: Sodium hydroxide Solvents: Water ; 5 - 6 h, 27 °C
1.2 10 - 12 h, 25 - 35 °C
1.3 Reagents: Sodium hydroxide Solvents: Water ; 5 - 6 h, 27 °C
Referencia
- An Efficient Synthesis of 1-(2-Methoxyphenoxy)-2,3-epoxypropane: Key Intermediate of β-AdrenoblockersOrganic Process Research & Development, 2012, 16(10), 1660-1664,
Synthetic Routes 15
Condiciones de reacción
1.1 Reagents: Sodium hydroxide Solvents: Ethanol
1.2 15 min, heated
1.2 15 min, heated
Referencia
- Racemic guaifenesin preparation by in vivo Williamson ether synthesis and FTIR, NMR, HPLC and GCMS spectral analysisResearch Journal of Chemistry and Environment, 2021, 25(8), 23-27,
Synthetic Routes 16
Condiciones de reacción
1.1 Reagents: Potassium chloride , Sodium sulfite Solvents: Water ; 3 h, rt → 50 °C
1.2 50 °C; 5 h, 50 °C → 90 °C; 25 h, 90 °C → 15 °C
1.3 Reagents: Oxalic acid , Sodium bromide Solvents: Water ; pH 7
1.2 50 °C; 5 h, 50 °C → 90 °C; 25 h, 90 °C → 15 °C
1.3 Reagents: Oxalic acid , Sodium bromide Solvents: Water ; pH 7
Referencia
- Method for synthesizing 3-(o-methoxyphenoxy)-1,2-propylene glycol as drug intermediate of guaifenesin, China, , ,
Synthetic Routes 17
Synthetic Routes 18
Condiciones de reacción
1.1 Reagents: Potassium carbonate , Tetrabutylammonium bromide Catalysts: Palladium chloride Solvents: Water ; 15 min, 60 °C
1.2 5 h, 60 °C
1.2 5 h, 60 °C
Referencia
- Synergistic dual activation catalysis by palladium nanoparticles for epoxide ring opening with phenolsChemical Communications (Cambridge, 2013, 49(52), 5886-5888,
Synthetic Routes 19
Synthetic Routes 20
Guaifenesin Raw materials
- 4-(Hydroxymethyl)-1,3-dioxolan-2-one
- Benzene, 1-(allyloxy)-2-methoxy-
- (2,2-dimethyl-1,3-dioxolan-4-yl)methanol
- Guaiacol
- Glycidol Standard
- 2-(2-Methoxyphenoxy)methyloxirane
- Glycerol
- 3-Amino-1,2-propandiol
Guaifenesin Preparation Products
Guaifenesin Literatura relevante
-
Ola Ahmed Saleh,Ali Mohamed Yehia,Aida Abd-El Sattar El-Azzouny,Hassan Youssef Aboul-Enein RSC Adv. 2015 5 93749
-
2. Superior spectrophotometric method for determination of a ternary mixture with overlapping spectraMaha M. Abdelrahman,Nada S. Abdelwahab Anal. Methods 2014 6 509
-
Marina Ciriani,Rudi Oliveira,Carlos A. M. Afonso Green Chem. 2022 24 4328
-
M. Sharaf El-Din,M. Eid,Abdallah M. Zeid Anal. Methods 2015 7 5674
-
Eglal A. Abdelaleem,Nada S. Abdelwahab Anal. Methods 2013 5 541
93-14-1 (Guaifenesin) Productos relacionados
- 16929-60-5(1,3-Bis(2-methoxyphenoxy)-2-propanol)
- 622-04-8(1,3-Diphenoxypropan-2-ol)
- 2210-74-4(2-(2-Methoxyphenoxy)methyloxirane)
- 2224-15-9(Ethylene glycol diglycidyl ether)
- 100-09-4(p-Anisic acid)
- 538-43-2(3-Phenoxy-1,2-propanediol)
- 586-37-8(1-(3-methoxyphenyl)ethan-1-one)
- 62501-72-8((R)-2-(Hydroxymethyl)-1,4-benzodioxane)
- 456-55-3((Trifluoromethoxy)benzene)
- 14007-09-1(2-(2-Methoxyphenoxy)-1,3-propanediol)
Proveedores recomendados
Amadis Chemical Company Limited
(CAS:93-14-1)Guaifenesin

Pureza:99%
Cantidad:1kg
Precio ($):197.0
Suzhou Senfeida Chemical Co., Ltd
(CAS:93-14-1)Guaifenesin

Pureza:99.9%
Cantidad:200kg
Precio ($):Informe